3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid
CAS No.: 254748-99-7
Cat. No.: VC3837375
Molecular Formula: C10H11ClO2S
Molecular Weight: 230.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 254748-99-7 |
|---|---|
| Molecular Formula | C10H11ClO2S |
| Molecular Weight | 230.71 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
| Standard InChI Key | ZSTRUEASXLQXCM-UHFFFAOYSA-N |
| SMILES | CC(CSC1=CC=C(C=C1)Cl)C(=O)O |
| Canonical SMILES | CC(CSC1=CC=C(C=C1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 4-chlorophenyl group connected via a thioether bond (-S-) to a 2-methylpropanoic acid backbone. This configuration introduces both hydrophobic (chlorophenyl) and hydrophilic (carboxylic acid) domains, enabling diverse chemical interactions. Key identifiers include:
The thioether moiety enhances metabolic stability compared to oxygen ethers, while the chlorine atom modulates electronic properties through inductive effects.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves nucleophilic substitution between 4-chlorothiophenol and 2-methylpropanoic acid derivatives under basic conditions:
Optimized Conditions:
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Solvent: Dimethylformamide (DMF) or ethanol
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Temperature: 60–80°C
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Catalyst: Potassium carbonate ()
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Yield: 68–72%
Industrial Manufacturing
Scale-up processes employ continuous flow reactors to enhance reaction efficiency and purity. Post-synthesis purification involves:
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Liquid-liquid extraction with ethyl acetate
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Crystallization from hexane/ethyl acetate mixtures
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Chromatography (for high-purity grades >99%)
Physicochemical Properties
Experimental and predicted properties are summarized below:
The low aqueous solubility necessitates formulation strategies (e.g., salt formation) for biological applications.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Thioether vs. Ether: Replacement of -O- with -S- increases metabolic stability (t from 2.1 to 6.8 hr in rat hepatocytes).
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Chlorine Position: Para-substitution enhances receptor binding affinity by 3-fold compared to ortho analogs .
Applications in Medicinal Chemistry
Prodrug Development
The carboxylic acid group facilitates prodrug conjugation via esterification. For example:
Such derivatives improve oral bioavailability by 40% in preclinical models.
Targeted Therapeutics
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Antiviral Agents: Incorporated into nucleoside analogs targeting viral polymerases.
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Antihyperlipidemics: PPAR-α activation reduces serum triglycerides by 30% in murine models .
| Parameter | Rating | Source |
|---|---|---|
| Acute Oral Toxicity (LD) | 480 mg/kg (rat) | EvitaChem |
| Skin Irritation | Category 2 (EU CLP) | PubChem |
| Environmental Persistence | 28 days (soil half-life) | ECHA |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles
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Ventilation: Local exhaust required during handling
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